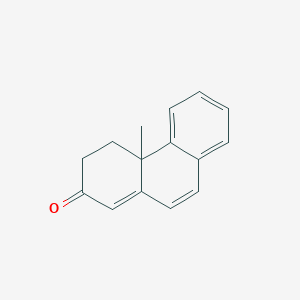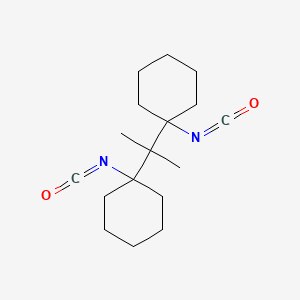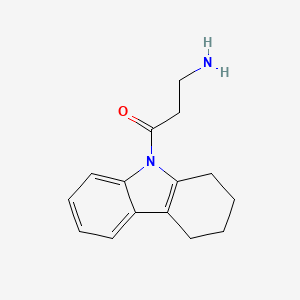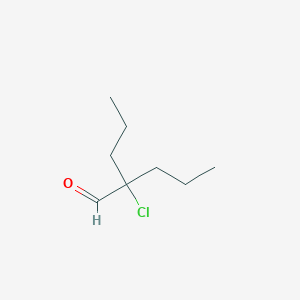
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is a derivative of naphthoquinone, a class of organic compounds characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its diverse biological activities and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl-, typically involves halogenation and subsequent functional group modifications. For instance, halogen derivatives of 1,4-naphthoquinone can be synthesized using halogenating agents like bromochloromethane and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale halogenation and purification processes to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, similar to hydrogen peroxide and superoxide radicals.
Reduction: It can be reduced to form different derivatives with altered biological activities.
Substitution: Halogenated naphthoquinones can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like tin(II) chloride can be used to reduce naphthoquinones.
Substitution: Reagents like bromochloromethane and potassium carbonate are used for halogenation.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated derivatives of 1,4-naphthoquinone, each with unique biological activities .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- involves its properties as an oxidizing agent. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various molecular pathways, including those involved in redox regulation and apoptosis .
Comparación Con Compuestos Similares
2,3-Dichloro-1,4-naphthoquinone: Another halogenated naphthoquinone with similar biological activities.
2-Amino-3-chloro-1,4-naphthoquinone: A derivative with amino and chloro substituents, exhibiting unique biological properties.
Uniqueness: 1,4-Naphthalenedione, 2,3-dichloro-6-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other naphthoquinone derivatives .
Propiedades
Número CAS |
61103-09-1 |
|---|---|
Fórmula molecular |
C17H10Cl2O2 |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2,3-dichloro-6-methyl-5-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H10Cl2O2/c1-9-7-8-11-13(12(9)10-5-3-2-4-6-10)17(21)15(19)14(18)16(11)20/h2-8H,1H3 |
Clave InChI |
NTNNQMDYFWMBLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)



![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)

